molecular formula C14H21Cl2N B127172 (N,N,3-tridemethyl) Sibutramine Hydrocholride CAS No. 84484-93-5

(N,N,3-tridemethyl) Sibutramine Hydrocholride

Cat. No.: B127172
CAS No.: 84484-93-5
M. Wt: 274.2 g/mol
InChI Key: DCLYUKGOQRCANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(N,N,3-Tridemethyl) Sibutramine Hydrochloride, also known as sibutramine hydrochloride monohydrate, is a synthetic anti-obesity agent with the chemical formula C₁₇H₂₉Cl₂NO and a molecular weight of 334.33 g/mol . Its systematic IUPAC name is (±)-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine hydrochloride monohydrate .

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclobutyl]butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN.ClH/c1-2-4-13(16)14(9-3-10-14)11-5-7-12(15)8-6-11;/h5-8,13H,2-4,9-10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLYUKGOQRCANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromatographic Conditions

  • Column : C18 (150 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile/ammonium acetate (10 mM, pH 3.5) in gradient elution

  • Flow Rate : 0.8 mL/min

  • Detection : ESI-MS/MS in MRM mode (m/z 280 → 125 for N,N-didesmethylsibutramine)

Validation Parameters

ParameterValue
Linearity Range0.5–50 ng/mL
LOD0.2 ng/mL
Precision (RSD%)<8.5%
Recovery85–92%

This method’s sensitivity ensures reliable detection of trace demethylated products during synthetic optimization.

Comparative Analysis of Synthetic Routes

While direct synthesis data for (N,N,3-tridemethyl) sibutramine hydrochloride are limited, the parent compound’s patented routes provide insights into scalability challenges:

Patent KR20060019351A: Conventional Synthesis

  • Step D : 18-hour reaction at 85–95°C with 37% formaldehyde yields 80% sibutramine hydrochloride.

  • Total Yield : 18.9% over five steps.

Patent KR100606534B1: Improved Process

  • Paraformaldehyde Substitution : Reduces reaction time to 6–9 hours and improves yield to ~60% in the final step.

  • Free Base Utilization : Eliminates aqueous workup, enhancing solubility and reducing byproducts .

Chemical Reactions Analysis

Metabolic Demethylation Pathways

Sibutramine undergoes hepatic metabolism via cytochrome P450 (CYP3A4) to form active metabolites through sequential N-demethylation:

  • Desmethylsibutramine (M1) : First demethylation product.

  • Didesmethylsibutramine (M2) : Second demethylation product.

Further demethylation beyond M2 is not well-documented in clinical studies, but in vitro assays suggest tertiary metabolites (e.g., hydroxylated or conjugated forms) are pharmacologically inactive .

Key Reaction Data:

Reaction StepEnzyme InvolvedMetabolite Potency (K<sub>i</sub>, nM)
Sibutramine → M1CYP3A4SERT: 298–2,800; NET: 350–5,451
M1 → M2CYP3A4SERT: 15; NET: 20
M2 → Hydroxylated/ConjugatedPhase II enzymesInactive (excreted renally)

Synthetic Demethylation in Laboratory Settings

Patent KR20060019351A details synthetic routes for sibutramine derivatives. While tridemethyl variants are not explicitly synthesized, intermediates highlight reactivity patterns:

Example Reaction Sequence:

  • Formylation :

    • Reactant: 1-[1-(4-chlorophenyl)-cyclobutyl]-3-methylbutylamine.

    • Reagents: HCOOH, formaldehyde (37% aqueous).

    • Conditions: 85–95°C for 18 hours.

    • Product: N-methyl intermediate (yield: 80–92%) .

  • Hydrochloride Salt Formation :

    • Reactant: Demethylated amine.

    • Reagents: HCl gas in ether.

    • Product: Crystalline hydrochloride salt (mp: 193.5–194.8°C) .

NMR Data for Key Intermediates:

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
CH<sub>3</sub> (dimethyl)1.058dd
Aromatic (4-chlorophenyl)7.386–7.638d
NH<sup>+</sup> (amine)10.771s

Structural and Functional Implications

  • Steric Effects : Demethylation reduces steric hindrance, enhancing binding to monoamine transporters (e.g., SERT, NET) .

  • Chirality : (R)-enantiomers of metabolites exhibit stronger anorectic effects than (S)-enantiomers, suggesting stereoselective metabolism .

  • Stability : Demethylated metabolites (M1, M2) have longer half-lives (14–16 hours) compared to parent sibutramine (1 hour) .

Analytical Detection

Liquid chromatography-mass spectrometry (LC-MS) methods can resolve demethylated species:

  • Plasma Concentrations : 1–10 µg/L (therapeutic range).

  • Urinary Excretion : Dinorsibutramine (a didesmethyl analog) is detectable at >200 µg/L .

Scientific Research Applications

Weight Management

Clinical Efficacy:
Sibutramine has been extensively studied for its effectiveness in promoting weight loss. Clinical trials have demonstrated that patients receiving sibutramine experience significant reductions in body weight, body mass index (BMI), and waist circumference compared to placebo groups. For instance, one study reported a mean weight loss of 6.8 kg in the sibutramine group versus 3.1 kg in the control group over six months . Another systematic review indicated that sibutramine leads to an average weight loss of approximately 4.45 kg over one year compared to placebo .

Long-term Outcomes:
While short-term efficacy is well-documented, long-term studies reveal that weight regain is common after discontinuation of the drug. A meta-analysis highlighted that while sibutramine aids in achieving clinically significant weight loss, patients often regain weight after stopping treatment .

Metabolic Health Improvements

Cardiovascular Risk Factors:
Sibutramine's impact on cardiovascular health has been a focal point in research. Weight loss associated with sibutramine usage has been linked to improvements in metabolic parameters such as serum lipids and glucose levels. For example, one study noted modest increases in high-density lipoprotein (HDL) cholesterol and small improvements in glycemic control among diabetic patients .

Safety Profile:
Despite its benefits, the compound is associated with increased heart rate and blood pressure, raising concerns regarding its cardiovascular safety profile. Reports indicate that patients using sibutramine had a higher incidence of cardiovascular events compared to those not on the drug . This necessitates careful monitoring of patients with pre-existing heart conditions.

Toxicological Studies

Renal Toxicity:
Research has also explored the toxicological effects of sibutramine, particularly concerning renal health. A study involving animal models showed that consumption of sibutramine-adulterated supplements led to kidney damage indicators such as increased creatinine and urea levels, suggesting potential nephrotoxicity . These findings underscore the importance of assessing the safety of dietary supplements containing sibutramine.

Teratogenic Effects:
Further investigations have indicated that sibutramine may exhibit teratogenic properties, as evidenced by studies showing adverse effects on embryonic development in animal models . Such findings highlight the need for caution when considering the use of this compound during pregnancy.

Case Studies and Reports

Several case studies provide insights into the clinical implications and safety concerns surrounding (N,N,3-tridemethyl) Sibutramine Hydrochloride:

  • Cardiac Arrest Incident: A notable case involved a young woman who experienced cardiac arrest after using weight loss pills containing sibutramine purchased online. This incident emphasized the potential dangers associated with unsupervised use of sibutramine-containing products .
  • Longitudinal Observations: Long-term follow-up studies have shown that while initial weight loss can be significant with sibutramine therapy, many patients ultimately experience weight regain . These observations are critical for understanding the sustainability of weight management strategies involving this compound.

Mechanism of Action

The compound exerts its effects primarily by inhibiting the reuptake of serotonin and noradrenaline, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and can influence various physiological processes, including appetite regulation and energy expenditure. The molecular targets include serotonin and noradrenaline transporters, and the pathways involved are related to neurotransmitter release and reuptake .

Comparison with Similar Compounds

Mechanism of Action

Sibutramine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing satiety by blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and weakly inhibiting dopamine (DA) reuptake . This dual action reduces food intake and increases energy expenditure via thermogenesis in brown adipose tissue .

Metabolites of Sibutramine

Sibutramine is metabolized into two pharmacologically active compounds:

N-Desmethyl Sibutramine (DSB) : Primary metabolite.

N-Di-Desmethyl Sibutramine (DDSB) : Secondary metabolite.

Key Differences:
Parameter Sibutramine Hydrochloride N-Desmethyl Sibutramine (DSB) N-Di-Desmethyl Sibutramine (DDSB)
Molecular Formula C₁₇H₂₉Cl₂NO C₁₆H₂₇Cl₂NO C₁₅H₂₅Cl₂NO
Activity Parent compound (SNRI) Active metabolite (SNRI) Active metabolite (SNRI)
Stability in Plasma 98.7% accuracy at 72h 98.0% accuracy at 72h 98.3% accuracy at 72h
Role in Weight Loss Reduces appetite Enhances thermogenesis Prolongs satiety

Both metabolites contribute to sibutramine’s efficacy but may also exacerbate adverse effects like tachycardia due to prolonged NE activity .

Salt Forms: Sibutramine Mesylate vs. Hydrochloride

Sibutramine is available in different salt forms, primarily hydrochloride and mesylate .

Comparison:
Parameter Sibutramine Hydrochloride Sibutramine Mesylate
Regulatory Status Approved initially Debated for regulatory equivalence
Bioavailability Well-characterized Assumed equivalent but contested
CAS Number 84485-00-7 Not explicitly provided in evidence

Regulatory disputes highlight that mesylate’s approval relied on hydrochloride’s clinical data, suggesting pharmacological similarity despite differing salt forms .

Structural Analogs: Phentermine and Dexfenfluramine

Sibutramine belongs to the β-phenylethylamine class, sharing structural similarities with:

  • Phentermine : A DA/NE-releasing agent.
  • Dexfenfluramine : A 5-HT-releasing agent.
Key Contrasts:
Parameter Sibutramine (SNRI) Phentermine (Releasing Agent) Dexfenfluramine (Releasing Agent)
Mechanism Reuptake inhibition NE/DA release 5-HT release
Adverse Effects Hypertension, tachycardia Insomnia, palpitations Valvular heart disease
Abuse Potential Low (non-releasing) High (stimulant) Withdrawn (cardiotoxicity)

Functional Analog: Orlistat

Orlistat, a lipase inhibitor, offers a non-CNS approach to weight loss.

Parameter Sibutramine (SNRI) Orlistat (Lipase Inhibitor)
Mechanism Central appetite suppression Peripheral fat absorption blockade
Efficacy 5–10% weight loss 3–5% weight loss
Side Effects Cardiovascular risks Steatorrhea, vitamin deficiencies

Sibutramine shows superior efficacy but higher risk severity compared to orlistat .

Biological Activity

(N,N,3-tridemethyl) Sibutramine Hydrochloride, a derivative of sibutramine, is primarily recognized for its role as an anti-obesity agent. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and clinical findings.

Sibutramine and its metabolites, particularly (N,N,3-tridemethyl) Sibutramine Hydrochloride, function as serotonin-norepinephrine reuptake inhibitors (SNRIs) . They primarily inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT), with a lesser effect on dopamine (DA). This mechanism leads to increased synaptic concentrations of these neurotransmitters, promoting satiety and reducing appetite. The rank order of reuptake inhibition potency is NE > 5-HT > DA .

Key Pharmacological Actions:

  • Inhibition of Monoamine Reuptake :
    • Sibutramine: Ki values for NE, 5-HT, and DA are 5451 nM, 298 nM, and 943 nM respectively.
    • M1 (active metabolite): Ki values are significantly lower at 15 nM for NE and 20 nM for 5-HT.
    • M2 (another active metabolite): Ki values are also low at 20 nM for NE and 15 nM for 5-HT .

Pharmacokinetics

Sibutramine is rapidly absorbed following oral administration, with at least 77% bioavailability . It undergoes extensive first-pass metabolism in the liver via the cytochrome P450 enzyme system, primarily CYP3A4. The major metabolites M1 and M2 exhibit longer half-lives compared to the parent compound, with elimination half-lives of approximately 14 and 16 hours , respectively .

Clinical Efficacy

Clinical studies have demonstrated that sibutramine significantly aids in weight loss when combined with lifestyle modifications. A randomized controlled trial involving obese patients showed:

  • Weight Loss : Patients receiving sibutramine lost an average of 6.8 kg over six months compared to 3.1 kg in the control group (P < .001).
  • Long-term Maintenance : Weight loss was maintained at twelve months with significant reductions in body mass index (BMI), body fat percentage, and waist circumference .

Safety and Adverse Effects

Despite its efficacy, sibutramine is associated with several adverse effects:

  • Cardiovascular Risks : Increased blood pressure and heart rate were noted among users. In clinical trials, systolic and diastolic blood pressure increased significantly in patients treated with sibutramine .
  • Serious Health Events : Cases of cardiac arrest linked to unauthorized use of sibutramine-containing products have been reported. A notable case involved a young woman who experienced cardiac arrest after using a weight loss pill containing sibutramine .

Data Summary

The following table summarizes key findings related to the biological activity of (N,N,3-tridemethyl) Sibutramine Hydrochloride:

Parameter Sibutramine M1 Metabolite M2 Metabolite
Potency (Ki for NE)5451 nM15 nM20 nM
Potency (Ki for 5-HT)298 nM20 nM15 nM
Half-life1.1 hours14 hours16 hours
Bioavailability≥77%Not specifiedNot specified
Average Weight Loss (6 months)6.8 kgNot applicableNot applicable

Case Studies

  • Weight Loss Study : A randomized controlled trial showed that patients on sibutramine achieved greater weight loss compared to those on placebo over a year-long study period.
  • Adverse Event Report : A case study highlighted serious cardiovascular events associated with illicit use of sibutramine-containing products purchased online.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for determining the purity of (N,N,3-tridemethyl) Sibutramine Hydrochloride, and how can experimental parameters be optimized?

  • Methodological Answer : Use reversed-phase HPLC with UV detection, as outlined in pharmacopeial standards. Optimize mobile phase composition (e.g., acetonitrile-phosphate buffer systems) and column temperature to resolve degradation products. System suitability tests should include resolution factors ≥2.0 between the analyte and structurally similar impurities (e.g., USP Sibutramine Related Compound A) . Validate the method for linearity (R² ≥0.998), precision (%RSD <2%), and accuracy (98–102% recovery) using spiked samples.

Q. How should stability studies be designed to evaluate the compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing per ICH guidelines using factorial design (temperature: 25°C, 40°C; humidity: 60% RH, 75% RH) to assess degradation kinetics. Monitor water content via Karl Fischer titration and impurity profiles via HPLC. For long-term stability, store samples in sealed, light-resistant containers with desiccants and analyze at 0, 6, 12, and 24 months .

Advanced Research Questions

Q. How can conflicting data on the compound’s degradation pathways be resolved using mechanistic modeling?

  • Methodological Answer : Apply density functional theory (DFT) to simulate hydrolysis or oxidative degradation pathways. Cross-validate computational results with LC-MS/MS data to identify major degradation products (e.g., N-demethylated derivatives). Use Arrhenius plots to correlate experimental degradation rates (from stability studies) with activation energies predicted by DFT .

Q. What strategies improve the synthesis yield of (N,N,3-tridemethyl) Sibutramine Hydrochloride while minimizing byproducts?

  • Methodological Answer : Optimize reaction stoichiometry using a Design of Experiments (DoE) approach. For example, vary molar ratios of precursors (e.g., chlorinated intermediates and tertiary amines) and reaction time/temperature. Monitor intermediates via in-situ FTIR or NMR. Post-synthesis, employ membrane-based purification (e.g., nanofiltration) to remove unreacted amines and salts, achieving ≥98% purity .

Q. How can the compound’s pharmacokinetic behavior be integrated into preclinical experimental frameworks?

  • Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model incorporating in vitro permeability (Caco-2 assays), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation). Validate the model against in vivo rodent data using nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Methodological and Theoretical Frameworks

Q. What conceptual frameworks guide the investigation of structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Align SAR studies with the "molecular topology" framework, which correlates 3D electrostatic potential maps (from quantum mechanical calculations) with receptor binding affinity (e.g., serotonin-norepinephrine reuptake inhibition). Validate predictions using surface plasmon resonance (SPR) or radioligand displacement assays .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Conduct meta-analysis of dose-response curves across studies. Use Bayesian hierarchical models to quantify uncertainty in bioavailability differences. For translational gaps, perform ex vivo organ bath experiments to bridge cellular and tissue-level responses .

Interdisciplinary Applications

Q. What advanced separation technologies are suitable for isolating enantiomeric impurities in this compound?

  • Methodological Answer : Employ chiral stationary phases (CSPs) in supercritical fluid chromatography (SFC) with CO₂-methanol co-solvents. Optimize backpressure (100–150 bar) and modifier composition to achieve baseline resolution (Rs ≥1.5). Confirm enantiomeric purity via polarimetry or circular dichroism spectroscopy .

Q. How can process control systems be implemented to ensure batch-to-batch consistency during scale-up?

  • Methodological Answer : Integrate PAT (Process Analytical Technology) tools, such as Raman spectroscopy for real-time monitoring of crystallization kinetics. Use multivariate statistical process control (MSPC) to detect deviations in critical quality attributes (CQAs) like particle size distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.